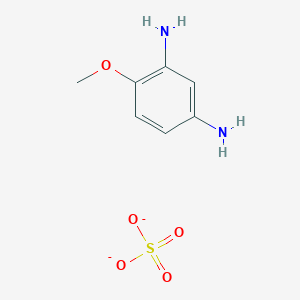
4-Methoxybenzene-1,3-diamine;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxybenzene-1,3-diamine sulfate, also known as 2,4-diaminoanisole sulfate, is an organic compound with the molecular formula C7H12N2O5S. It is commonly used in various chemical and industrial applications due to its unique properties. This compound is typically found as a brown to dark-brown solid and is soluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzene-1,3-diamine sulfate can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with sulfuric acid. The reaction typically occurs under controlled conditions, with the temperature maintained between 2-8°C to ensure the purity and stability of the product .
Industrial Production Methods
In industrial settings, the production of 4-Methoxybenzene-1,3-diamine sulfate often involves large-scale reactions using high-purity reagents. The process includes steps such as crystallization, filtration, and drying to obtain the final product with a high degree of purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxybenzene-1,3-diamine sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy and amino groups influence the reactivity of the benzene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions for these reactions vary, with temperature and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, substituted benzene derivatives from electrophilic aromatic substitution, and various amines from reduction reactions .
Wissenschaftliche Forschungsanwendungen
4-Methoxybenzene-1,3-diamine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is employed in the production of hair dyes and other cosmetic products
Wirkmechanismus
The mechanism of action of 4-Methoxybenzene-1,3-diamine sulfate involves its interaction with molecular targets through its amino and methoxy groups. These functional groups allow the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxybenzene-1,2-diamine
- 4-Methoxybenzene-1,4-diamine
- 2,4-Diaminotoluene
Uniqueness
Compared to similar compounds, 4-Methoxybenzene-1,3-diamine sulfate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. The presence of both methoxy and amino groups in the 1,3-positions provides distinct chemical properties that are advantageous in various industrial and research applications .
Eigenschaften
Molekularformel |
C7H10N2O5S-2 |
|---|---|
Molekulargewicht |
234.23 g/mol |
IUPAC-Name |
4-methoxybenzene-1,3-diamine;sulfate |
InChI |
InChI=1S/C7H10N2O.H2O4S/c1-10-7-3-2-5(8)4-6(7)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4)/p-2 |
InChI-Schlüssel |
FDJQHYWUHGBBTO-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=C(C=C(C=C1)N)N.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide](/img/structure/B11758773.png)
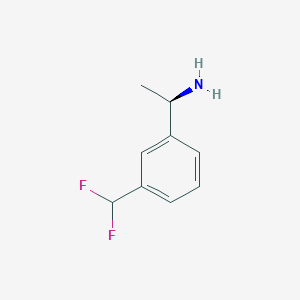
![{[(2-Chloro-6-fluorophenyl)methylidene]amino}thiourea](/img/structure/B11758790.png)
![[(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11758798.png)
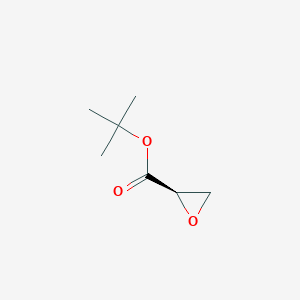
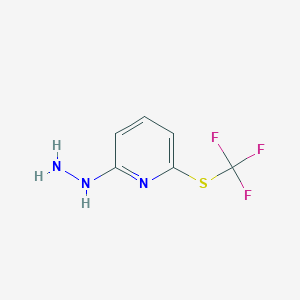
![[(3-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11758820.png)
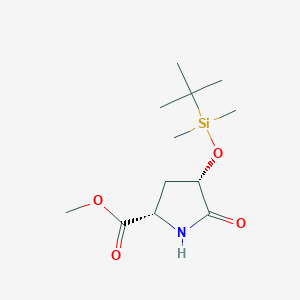
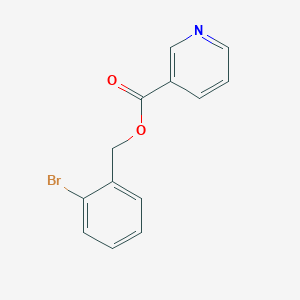


![[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B11758846.png)


